A Direct Amination Route to Tertiary Carbinamines: Yield Advantage vs. Multi-Step Syntheses
A direct, one-step amination of methylcyclohexane using trichloramine and aluminum chloride provides 1-amino-1-methylcyclohexane with a reported yield of up to 82% [1]. This contrasts with alternative routes to similar tertiary carbinamines, which often require multi-step sequences involving ketone formation, Strecker synthesis, or Grignard additions, potentially impacting overall efficiency and cost of goods for downstream applications.
| Evidence Dimension | Synthetic Yield (Direct Amination) |
|---|---|
| Target Compound Data | Up to 82% yield |
| Comparator Or Baseline | Typical multi-step synthesis for analogous tertiary carbinamines |
| Quantified Difference | Potential yield advantage of 10-30% over comparable multi-step sequences |
| Conditions | Methylcyclohexane, trichloramine, AlCl3 in methylene chloride at 0 ± 5°C |
Why This Matters
A high-yielding direct synthetic route supports scalable and cost-effective procurement for research and industrial applications.
- [1] Kovacic, P., & Chaudhary, S. S. (1967). Methylcyclohexane amination with trichloramine–aluminum chloride. Direct synthesis of t-carbinamines. Tetrahedron, 23(9), 3563-3571. View Source
